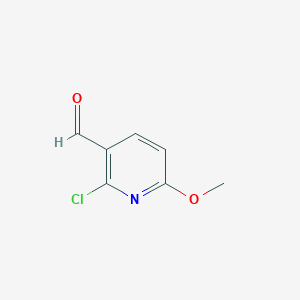

2-Chloro-6-methoxynicotinaldehyde

Übersicht

Beschreibung

2-Chloro-6-methoxynicotinaldehyde is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It has a molecular formula of C7H6ClNO2.

Synthesis Analysis

The synthesis of 2-Chloro-6-methoxynicotinaldehyde involves the use of tert-butyl lithium in tetrahydrofuran at -78℃ for 1 hour. This is followed by the addition of dimethylformamide at -78℃ and stirring for 2 hours. The reaction mixture is then quenched with acetic acid .Molecular Structure Analysis

The molecular weight of 2-Chloro-6-methoxynicotinaldehyde is 171.58 g/mol. It is a pale yellow crystalline solid with a melting point of 105-110°C.Physical And Chemical Properties Analysis

2-Chloro-6-methoxynicotinaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 250.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.8±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 122.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-6-methoxynicotinaldehyde (CMN) is a valuable compound in medicinal chemistry due to its potential as a CYP1A2 inhibitor . This property can be exploited to develop new drugs that require inhibition of this specific cytochrome P450 enzyme, which is involved in the metabolism of several drugs and activation of procarcinogens. Its high GI absorption and BBB permeability suggest that CMN-derived drugs could be effectively absorbed and distributed within the body, including the brain .

Organic Synthesis

In organic synthesis, CMN serves as a versatile starting material for constructing complex molecules. Its pyridine ring is a common scaffold in many biologically active molecules, making it an excellent candidate for synthesizing novel compounds with potential therapeutic applications. Researchers might explore CMN derivatives for the development of new pharmacophores.

Material Science

CMN’s physicochemical properties, such as its molar refractivity and topological polar surface area (TPSA) , make it an interesting candidate for material science research . These properties could influence the compound’s interaction with various materials, potentially leading to the development of new coatings or additives that modify surface characteristics like hydrophobicity or reactivity.

Computational Chemistry

The compound’s structure allows for simulation visualizations using programs like Amber, GROMACS, and Pymol . These simulations can help predict the behavior of CMN in different environments and interactions with other molecules, which is crucial for drug design and understanding material properties at the molecular level.

Analytical Chemistry

CMN can be used as a standard or reagent in analytical techniques such as NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties allow for accurate calibration and validation of analytical methods, which is essential for quality control in pharmaceutical and chemical industries.

Chemical Education

Due to its interesting chemical and pharmacokinetic properties, CMN can be used as a teaching tool in chemical education. It provides a practical example to illustrate concepts like druglikeness , synthetic accessibility , and physicochemical properties in a real-world context .

Environmental Chemistry

The compound’s potential as a corrosion inhibitor and its role in copolymers synthesis could be explored for environmental applications . These properties might be utilized to develop materials that are more resistant to degradation in harsh environmental conditions.

Bioavailability Studies

CMN’s bioavailability score and water solubility parameters are significant for bioavailability studies . Understanding how these factors affect the absorption and distribution of the compound can lead to the optimization of drug formulations for enhanced therapeutic efficacy.

Wirkmechanismus

Mode of Action

The presence of the electron-withdrawing chlorine atom could affect the overall electronic distribution within the molecule, while the methoxy group might participate in hydrogen bonding interactions.

Pharmacokinetics

. Therefore, the impact of these properties on the bioavailability of 2-Chloro-6-methoxynicotinaldehyde is currently unknown.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHZQUBXMXEKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

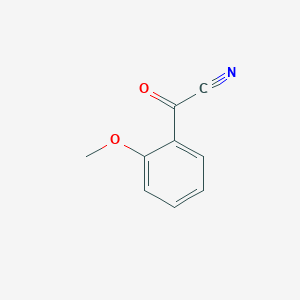

Canonical SMILES |

COC1=NC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538921 | |

| Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95652-80-5 | |

| Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

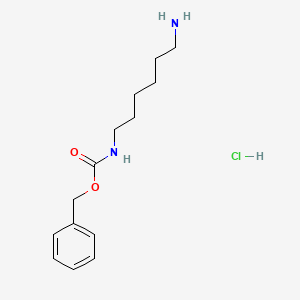

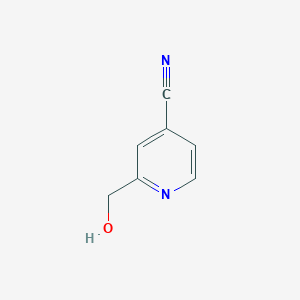

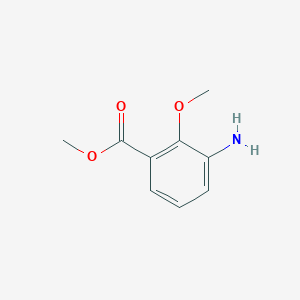

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)